![molecular formula C12H17NO B12284529 1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)

1-[3-(Benzyloxy)cyclobutyl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

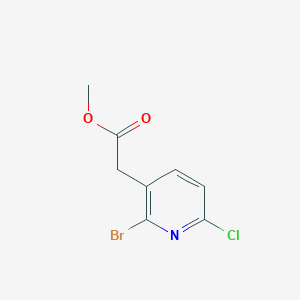

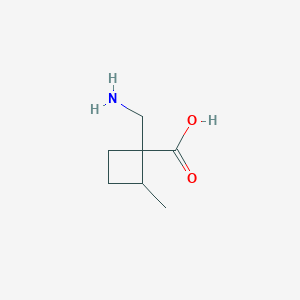

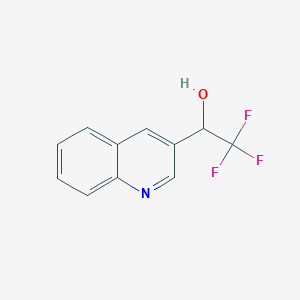

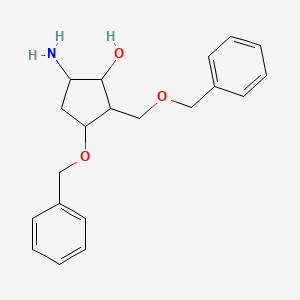

1-[3-(Benciloxi)ciclobutil]metanamina es un compuesto orgánico con la fórmula molecular C12H17NO y un peso molecular de 191.27 g/mol . Es un derivado de ciclobutilo con un grupo benciloxi unido al anillo de ciclobutano y un grupo metanamina. Este compuesto se utiliza principalmente en investigación y desarrollo y no está destinado al uso humano directo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 1-[3-(Benciloxi)ciclobutil]metanamina se puede sintetizar a través de un proceso de varios pasos que involucra los siguientes pasos clave:

Formación de 3-(Benciloxi)ciclobutanona: Este intermedio se puede preparar haciendo reaccionar ciclobutanona con alcohol bencílico en presencia de un catalizador ácido.

Reducción a 3-(Benciloxi)ciclobutanol: El grupo cetona en 3-(Benciloxi)ciclobutanona se reduce a un alcohol utilizando un agente reductor como el borohidruro de sodio.

Conversión a 1-[3-(Benciloxi)ciclobutil]metanamina: El alcohol se convierte luego en la amina correspondiente utilizando reactivos como cloruro de tionilo seguido de amoníaco o una fuente de amina.

Métodos de Producción Industrial: La producción industrial de 1-[3-(Benciloxi)ciclobutil]metanamina generalmente involucra rutas sintéticas similares pero a mayor escala. El proceso puede optimizarse para obtener mayores rendimientos y pureza, a menudo utilizando reactores de flujo continuo y técnicas de purificación avanzadas .

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-[3-(Benciloxi)ciclobutil]metanamina experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Sustitución: Cloruro de tionilo, amoníaco.

Productos Principales:

Oxidación: Aldehídos benciloxílicos, ácidos carboxílicos benciloxílicos.

Reducción: Ciclobutilmetanamina.

Sustitución: Diversas aminas sustituidas.

Aplicaciones Científicas De Investigación

1-[3-(Benciloxi)ciclobutil]metanamina tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 1-[3-(Benciloxi)ciclobutil]metanamina implica su interacción con objetivos moleculares como enzimas y receptores. El grupo benciloxi puede aumentar su afinidad de unión a objetivos específicos, mientras que el anillo de ciclobutilo proporciona estabilidad estructural . Las vías y los objetivos moleculares exactos aún se están investigando .

Compuestos Similares:

1-[3-(Benciloxi)ciclobutil]metanol: Estructura similar pero con un grupo hidroxilo en lugar de una amina.

3-(Benciloxi)ciclobutanona: Un intermedio en la síntesis de 1-[3-(Benciloxi)ciclobutil]metanamina.

Singularidad: 1-[3-(Benciloxi)ciclobutil]metanamina es única debido a su combinación de un grupo benciloxi y un anillo de ciclobutilo, que confiere propiedades químicas y biológicas específicas . Sus características estructurales lo convierten en un compuesto valioso para la investigación y el desarrollo en varios campos .

Comparación Con Compuestos Similares

1-[3-(Benzyloxy)cyclobutyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

3-(Benzyloxy)cyclobutanone: An intermediate in the synthesis of 1-[3-(Benzyloxy)cyclobutyl]methanamine.

Uniqueness: this compound is unique due to its combination of a benzyloxy group and a cyclobutyl ring, which imparts specific chemical and biological properties . Its structural features make it a valuable compound for research and development in various fields .

Propiedades

Fórmula molecular |

C12H17NO |

|---|---|

Peso molecular |

191.27 g/mol |

Nombre IUPAC |

(3-phenylmethoxycyclobutyl)methanamine |

InChI |

InChI=1S/C12H17NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |

Clave InChI |

UETORNMTFRTONA-UHFFFAOYSA-N |

SMILES canónico |

C1C(CC1OCC2=CC=CC=C2)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)

![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)